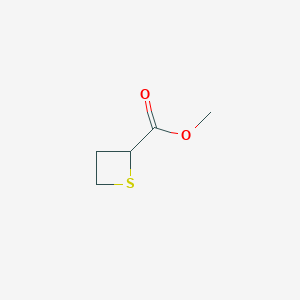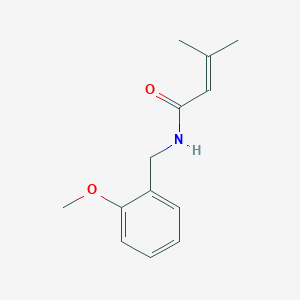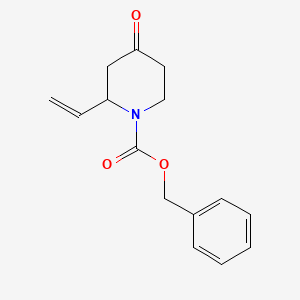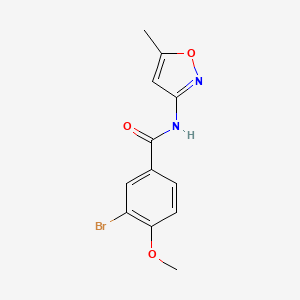
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a bromo group at the 3-position, a methoxy group at the 4-position, and an N-(5-methylisoxazol-3-yl) moiety. The presence of the isoxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, adds to the compound’s chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, reagents, and catalysts would be crucial in developing an efficient and sustainable production method.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential biological activities, such as anti-inflammatory or anticancer properties, are of interest for drug discovery and development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzamide core can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Shares the bromo and methoxy substituents but lacks the isoxazole ring.
3-Bromo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide moiety.
3-Amino-5-methylisoxazole: Contains the isoxazole ring but differs in the substituents and overall structure.
Uniqueness
3-Bromo-4-methoxy-N-(5-methylisoxazol-3-yl)benzamide is unique due to the combination of its benzamide core, bromo and methoxy substituents, and the presence of the isoxazole ring. This unique structure contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C12H11BrN2O3 |
|---|---|
Molecular Weight |
311.13 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C12H11BrN2O3/c1-7-5-11(15-18-7)14-12(16)8-3-4-10(17-2)9(13)6-8/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
JVJLJFZZYIIDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


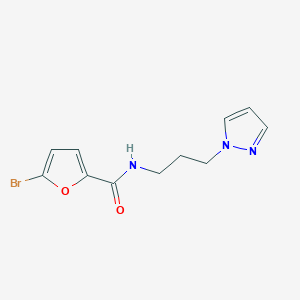
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)

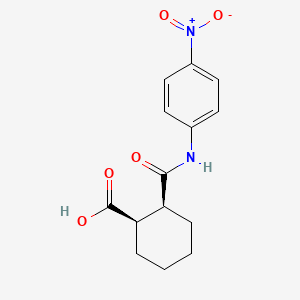
![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
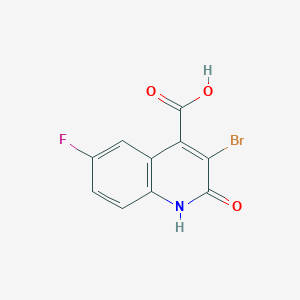
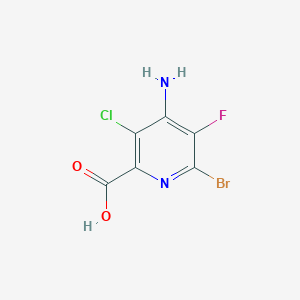

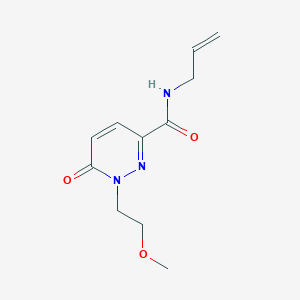
![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)

